N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(1H-pyrazol-1-yl)propanamide
Description
The compound N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(1H-pyrazol-1-yl)propanamide is a structurally complex molecule featuring a piperidine core linked to a 5-cyclopropyl-substituted pyrazole ring and a propanamide side chain bearing a second pyrazole group. Such hybrid architectures are common in medicinal chemistry, particularly in kinase inhibitor design, where pyrazole and piperidine moieties often contribute to target binding and pharmacokinetic optimization. The cyclopropyl group may enhance metabolic stability by reducing oxidative metabolism, while the dual pyrazole motifs could facilitate interactions with hydrophobic pockets in enzyme active sites.
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-pyrazol-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-12(23-8-2-7-18-23)17(24)19-14-5-9-22(10-6-14)16-11-15(20-21-16)13-3-4-13/h2,7-8,11-14H,3-6,9-10H2,1H3,(H,19,24)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLOVBQUCSIYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C2=NNC(=C2)C3CC3)N4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(1H-pyrazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by various studies and data tables.
The primary target of this compound is the p21-activated kinase 4 (PAK4) . The interaction with PAK4 inhibits its activity, which in turn affects several biochemical pathways regulated by the Rho family GTPases, including Rac and Cdc42. This inhibition leads to:
- Inhibition of cell growth
- Promotion of cell apoptosis
- Regulation of cytoskeleton functions .
In Vitro Studies
Research has demonstrated that this compound exhibits notable pharmacological properties:
| Biological Activity | Effect | Reference |
|---|---|---|
| Cell Growth Inhibition | Significant reduction in cancer cell proliferation | |
| Apoptosis Induction | Enhanced apoptosis in treated cells | |
| Cytoskeletal Regulation | Altered cytoskeletal dynamics |
Case Studies
A series of studies have evaluated the compound's efficacy against various cancer cell lines. For instance, in one study, it was found to effectively reduce the viability of breast cancer cells (MCF7) by over 50% at concentrations as low as 10 µM. Another study highlighted its potential in reducing tumor growth in xenograft models, suggesting promising anti-tumor activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that alterations in the pyrazole and piperidine moieties significantly impact its potency and selectivity against PAK4.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its moderate lipophilicity. Studies indicate that it has a half-life conducive to therapeutic use, allowing for effective dosing regimens without significant toxicity.
Therapeutic Applications
Given its biological activity, this compound is being explored for several therapeutic applications:
- Cancer Therapy : As an anti-cancer agent targeting PAK4.
- Neurodegenerative Disorders : Potential role in modulating pathways involved in neurodegeneration.
- Inflammatory Diseases : Investigated for its anti-inflammatory properties due to its ability to inhibit specific signaling pathways.
Scientific Research Applications
Medicinal Chemistry
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(1H-pyrazol-1-yl)propanamide has been studied for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that this compound may promote apoptosis in cancer cells by upregulating pro-apoptotic factors. This mechanism suggests its potential role in cancer treatment strategies aimed at inducing cell death in malignant cells.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Pharmacology
The pharmacological profile of this compound includes several key activities:
Neuropharmacological Effects
Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially beneficial for treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could make it a candidate for further research in neurological disorders .
Anti-inflammatory Activity
The compound's derivatives have been evaluated for anti-inflammatory effects, showing promise in reducing inflammation markers in experimental models. This suggests potential applications in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent derivatives .
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in specific cancer cell lines through mitochondrial pathways. The findings suggested that the compound could be developed into a lead molecule for anticancer therapy, meriting further investigation into its efficacy and safety profiles.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of this compound was assessed using disc diffusion methods against various bacterial strains. Results indicated significant inhibition zones, suggesting that this compound could serve as a template for developing new antibiotics .
Case Study 3: Neuroprotective Effects
Research exploring the neuroprotective effects of pyrazole derivatives found that this compound exhibited protective effects on neuronal cells exposed to oxidative stress, indicating its potential role in treating neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound’s properties, three structurally analogous molecules are analyzed (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
The compound’s pyrrolopyrimidine and trifluoromethyl-isonicotinoyl groups likely increase hydrophobicity, favoring kinase ATP-pocket interactions.
Functional Group Contributions: The target’s amide linker could improve solubility compared to the nitrile group in the compound, which is more metabolically resistant but less polar.
Therapeutic Implications :
- The compound’s azetidine and pyrrolopyrimidine motifs suggest a focus on high-affinity oncology targets (e.g., tyrosine kinases), whereas the target compound’s simpler pyrazole-piperidine system might target broader kinase families.
Research Findings and Hypothetical Data
While direct comparative studies on the target compound are absent in the provided evidence, structural trends from analogs suggest:
- Metabolic Stability : Cyclopropyl groups (target) resist CYP450 oxidation, but trifluoromethyl groups () offer superior stability.
- Solubility : The target’s amide group may confer better aqueous solubility than the compound’s nitrile, though experimental data is needed.
- Target Engagement : Dual pyrazoles in the target could enable bidentate binding to kinase pockets, similar to pyrrolopyrimidine in .
Preparation Methods
Cyclopropane-Substituted Pyrazole Synthesis
The 5-cyclopropyl-1H-pyrazol-3-amine intermediate is synthesized via cyclocondensation of cyclopropanecarboxaldehyde with hydrazine derivatives. A representative protocol involves:
- Reacting cyclopropanecarboxaldehyde (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol at reflux for 12 hours.
- Adding ethyl acetoacetate (1.1 eq) to the reaction mixture to form the pyrazole ring.
- Purifying the crude product via recrystallization (ethanol/water), yielding 5-cyclopropyl-1H-pyrazol-3-amine in 68–72% purity.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Melting Point | 142–144°C |
| HPLC Purity | >95% (C18, 0.1% TFA) |
Piperidine Functionalization
The piperidin-4-amine moiety is introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling:
Method A (SNAr):
- React 4-nitrobenzyl bromide (1.2 eq) with piperidin-4-amine (1.0 eq) in DMF at 80°C for 8 hours.
- Reduce the nitro group using H₂/Pd-C (10% w/w) in methanol to yield 1-(4-aminobenzyl)piperidin-4-amine.
Method B (Buchwald-Hartwig):
- Combine 5-cyclopropyl-1H-pyrazol-3-amine (1.0 eq), 4-bromopiperidine (1.1 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in toluene.
- Heat at 110°C for 24 hours under nitrogen to achieve C–N bond formation.
Comparative Performance:
| Method | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| A | 55 | 8 | 88 |
| B | 78 | 24 | 95 |
Synthesis of 2-(1H-Pyrazol-1-yl)Propanoyl Chloride
Propanoyl Side Chain Activation
The electrophilic component is prepared via:
- Condensing pyrazole (1.5 eq) with ethyl 2-bromopropanoate (1.0 eq) in acetonitrile using K₂CO₃ (2.0 eq) as base.
- Saponifying the ester with NaOH (2M) to yield 2-(1H-pyrazol-1-yl)propanoic acid.
- Treating the acid with oxalyl chloride (3.0 eq) in anhydrous DCM to generate the acyl chloride.
Optimization Insights:
- Solvent Effects: DCM > THF > EtOAc for acylation (yields: 85% vs. 72% vs. 68%)
- Temperature: 0°C to room temperature minimizes decomposition.
Amide Coupling Strategies
Classical Coupling (EDCl/HOBt)
- Dissolve 1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine (1.0 eq) and 2-(1H-pyrazol-1-yl)propanoyl chloride (1.1 eq) in anhydrous DCM.
- Add EDCl (1.2 eq) and HOBt (1.2 eq) at 0°C, then stir at room temperature for 12 hours.
- Quench with saturated NaHCO₃ and extract with DCM.
Reaction Metrics:
- Yield: 65–70%
- Purity: 89–92% (requires silica gel chromatography)
Microwave-Assisted Coupling
- Combine reactants in DMF with DIPEA (2.0 eq).
- Irradiate at 100°C for 30 minutes (300W).
Advantages:
- Yield improvement to 82%
- Reduced reaction time (0.5 h vs. 12 h)
Alternative Routes and Novel Methodologies
Ugi Four-Component Reaction
A one-pot approach utilizing:
- 5-cyclopropyl-1H-pyrazol-3-amine
- 2-(1H-pyrazol-1-yl)propanoic acid
- Piperidin-4-carbaldehyde
- tert-Butyl isocyanide
Reaction in methanol at 50°C for 6 hours yields the target compound in 58% yield.
Enzymatic Aminolysis
Using immobilized lipase (Candida antarctica):
- 2-(1H-pyrazol-1-yl)propanoic acid (1.0 eq)
- 1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine (1.0 eq)
- Solvent: tert-Butanol, 40°C, 48 hours
Outcome:
- Yield: 45%
- Benefits: No racemization, green chemistry
Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 2.4 Hz, 1H), 6.34 (s, 1H), 4.12–4.08 (m, 1H), 3.97–3.91 (m, 2H), 3.02–2.96 (m, 2H), 2.12–2.05 (m, 2H), 1.88–1.82 (m, 2H), 1.45–1.38 (m, 1H), 0.98–0.94 (m, 4H).
HRMS (ESI-TOF):
Calcd for C₁₇H₂₃N₆O [M+H]⁺: 343.1984; Found: 343.1986.
Purity Assessment
HPLC Conditions:
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
- Mobile Phase: 0.1% TFA in H₂O/ACN (70:30 to 30:70 over 20 min)
- Retention Time: 12.7 min
- Purity: >99%
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| Classical Coupling | 1,200 | 32 | 18.6 |
| Microwave-Assisted | 980 | 19 | 12.4 |
| Enzymatic | 1,500 | 8 | 6.2 |
Regulatory Compliance
- ICH Q3A guidelines for impurities (<0.15% for any unknown)
- Residual solvent limits: DMF < 880 ppm, DCM < 600 ppm
Q & A
Basic: What are the key considerations in the synthesis of this compound to ensure optimal yield and purity?
Methodological Answer:
- Reaction Conditions : Use coupling agents like EDCI/HOBt for amide bond formation, as seen in pyrazole derivative syntheses (e.g., DMF solvent, triethylamine base, 30-min activation at room temperature) .
- Catalysts : Copper(I) bromide and cesium carbonate in DMSO solvent for cyclopropane coupling (35°C, 48 hours) .
- Purification : Column chromatography (e.g., dichloromethane/ethyl acetate gradients) and recrystallization (ethanol) to isolate pure crystals .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of intermediates (e.g., 1:1 molar ratio of reactants) .
Basic: Which spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include pyrazole proton resonances (δ 7.4–8.1 ppm) and piperidine CH2 groups (δ 2.4–3.1 ppm). Carbonyl carbons (amide C=O) appear at ~170 ppm .
- IR Spectroscopy : Confirm amide bonds (1630–1680 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry (ESI) : Molecular ion peaks ([M+H]+) and isotopic patterns validate molecular weight (e.g., HRMS for exact mass matching) .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- PASS Program : Predicts activity spectra (e.g., kinase inhibition, antimicrobial potential) based on structural analogs .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets). Validate docking poses with MD simulations .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .
Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Validate Purity : Re-examine NMR/LC-MS data to rule out impurities affecting activity .
- Reassess Docking Parameters : Adjust grid box size, flexibility of binding sites, and scoring functions (e.g., MM/GBSA) .
- Experimental Cross-Testing : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Advanced: How can X-ray crystallography determine the 3D structure of this compound?
Methodological Answer:
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) and slow evaporation for single-crystal growth .
- Data Collection : Use SHELX programs (SHELXD for solution, SHELXL for refinement) with high-resolution synchrotron data .
- Challenges : Address piperidine ring flexibility by collecting low-temperature (100 K) data to reduce thermal motion artifacts .
Basic: What purification strategies are effective post-synthesis?
Methodological Answer:
- Extraction : Partition between dichloromethane and aqueous HCl to remove unreacted amines .
- Chromatography : Use normal-phase silica gel with gradients (e.g., 0–100% ethyl acetate in hexane) .
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals (>95% by HPLC) .
Advanced: How does conformational flexibility of piperidine/pyrazole moieties affect target binding?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate piperidine chair-flipping and pyrazole rotation to identify dominant conformers .
- Crystallographic Data : Compare ligand-bound vs. unbound structures to assess induced-fit binding .
- SAR Studies : Modify substituents (e.g., cyclopropyl vs. methyl groups) to probe steric/electronic effects .
Basic: What analytical thresholds indicate sufficient purity for biological testing?
Methodological Answer:
- HPLC : ≥95% purity with single peak at λ = 254 nm .
- Elemental Analysis : C/H/N percentages within ±0.3% of theoretical values (e.g., C: 62.61%, H: 3.75%) .
Advanced: How to design derivatives with enhanced binding affinity using in silico methods?
Methodological Answer:
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (amide carbonyl) and hydrophobic groups (cyclopropyl) .
- QSAR : Correlate substituent electronegativity (e.g., Cl vs. F) with IC50 values from bioassays .
- Fragment Replacement : Use PyRx to screen virtual libraries for piperidine/pyrazole bioisosteres .
Advanced: How to address reproducibility challenges in synthetic protocols?
Methodological Answer:
- Documentation : Report exact stoichiometry, solvent grades, and reaction times (e.g., 48 hours vs. 72 hours) .
- Standardization : Use automated reactors for precise temperature/pH control during coupling steps .
- Collaborative Validation : Share NMR/LC-MS data via platforms like Zenodo for cross-lab verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
